molecular formula C13H16N4 B14626979 5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine CAS No. 55502-57-3

5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B14626979
CAS No.: 55502-57-3
M. Wt: 228.29 g/mol
InChI Key: RGUYQMRSIAHIPZ-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine typically involves the reaction of 2,5-dimethylbenzyl chloride with pyrimidine-2,4-diamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in folic acid metabolism, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: A pyrimidine derivative used as an antibiotic.

    Pyrimethamine: Another pyrimidine derivative used as an antimalarial drug.

Uniqueness

5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

CAS No.

55502-57-3

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C13H16N4/c1-8-3-4-9(2)10(5-8)6-11-7-16-13(15)17-12(11)14/h3-5,7H,6H2,1-2H3,(H4,14,15,16,17)

InChI Key

RGUYQMRSIAHIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2=CN=C(N=C2N)N

Origin of Product

United States

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